N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster
Overview
Description
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster is a chemical compound with the molecular formula C10H12N2O2S. This compound is known for its unique structure, which includes an imino group, a methylthio group, and a phenylmethyl ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster typically involves the reaction of methyl carbamimidothioate with phenylmethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The phenylmethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[Imino(methylthio)methyl]-N-methyl-glycine: Similar structure but with a glycine backbone.
Carbamic acid, [imino(methylthio)methyl]-, 1,1-dimethylethyl ester: Similar functional groups but different ester moiety.
Uniqueness
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster is unique due to its combination of an imino group, a methylthio group, and a phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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